

3-Fluoro-4-hydroxybenzaldehyde reactivity and functional groups

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-4-hydroxybenzaldehyde

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An In-Depth Technical Guide to the Reactivity and Functional Groups of **3-Fluoro-4-hydroxybenzaldehyde**

Abstract

3-Fluoro-4-hydroxybenzaldehyde (CAS No: 405-05-0) is a highly functionalized aromatic aldehyde that serves as a critical building block in modern organic synthesis.^[1] Its unique substitution pattern, featuring an aldehyde, a hydroxyl group, and a fluorine atom, imparts a nuanced reactivity profile that is leveraged by researchers in medicinal chemistry, drug development, and materials science. This guide provides an in-depth analysis of the molecule's electronic structure, the interplay of its functional groups, and its characteristic chemical transformations. We will explore its reactivity at the aldehyde carbonyl, the phenolic hydroxyl, and the aromatic ring, providing field-proven protocols and mechanistic insights to empower researchers in its application.

Molecular Structure and Physicochemical Properties

3-Fluoro-4-hydroxybenzaldehyde is a crystalline solid at room temperature. The molecule's core is a benzene ring substituted at positions 1, 3, and 4. This strategic placement of functional groups is the primary determinant of its chemical behavior.

Property	Value	Source
CAS Number	405-05-0	[1]
Molecular Formula	C ₇ H ₅ FO ₂	[2]
Molecular Weight	140.11 g/mol	[2]
Appearance	Beige to light yellow powder/crystal	[1]
Melting Point	121–127 °C	[1]
SMILES	C1=CC(=C(C=C1C=O)F)O	[2]
InChI Key	QSBHJTCAPWOIIE-UHFFFAOYSA-N	[2]

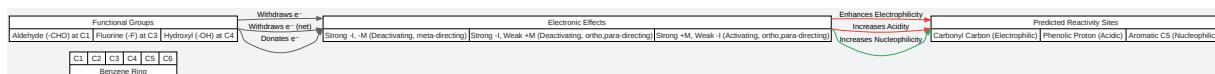
The Electronic Landscape: An Interplay of Functional Groups

The reactivity of **3-fluoro-4-hydroxybenzaldehyde** is not merely the sum of its parts but a result of the complex electronic interplay between the aldehyde, hydroxyl, and fluoro substituents. Understanding these interactions is crucial for predicting reaction outcomes and designing synthetic strategies.

- Aldehyde Group (-CHO): This group is strongly electron-withdrawing through both induction (-I) and resonance (-M). It deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta positions (C5). The carbonyl carbon is rendered highly electrophilic, making it a prime target for nucleophiles.
- Hydroxyl Group (-OH): As a phenolic hydroxyl, this group is a powerful electron-donating group, primarily through resonance (+M), which overrides its inductive withdrawal (-I). It strongly activates the aromatic ring for electrophilic substitution, directing incoming groups to the ortho and para positions.^[3] In this molecule, the para position is occupied by the aldehyde, and the ortho position C3 is occupied by fluorine, leaving C5 as the most activated site. The hydroxyl proton is also weakly acidic.

- Fluoro Group (-F): Fluorine presents a unique case. Its high electronegativity makes it the most strongly inductively electron-withdrawing halogen (-I).^[4] However, its lone pairs can participate in resonance, donating electron density to the ring (+M). For fluorine, the inductive effect dominates, making it a net deactivator of the ring. Yet, like other halogens, it acts as an ortho, para director for electrophilic substitutions due to resonance stabilization of the intermediate carbocation.

Net Effect: The powerful activating and directing effect of the hydroxyl group at C4 is the dominant influence on the aromatic ring's reactivity towards electrophiles. It strongly activates the C5 position. The combined electron-withdrawing properties of the fluorine and aldehyde groups increase the acidity of the phenolic proton compared to unsubstituted phenol and enhance the electrophilicity of the carbonyl carbon.



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Caption: Electronic influence of substituents on the reactivity of **3-fluoro-4-hydroxybenzaldehyde**.

Key Synthetic Transformations

The trifunctional nature of this molecule allows for a diverse range of chemical reactions, making it a versatile synthetic intermediate.

Reactions Involving the Aldehyde Group

The electrophilic carbonyl carbon is a hub for nucleophilic addition and condensation reactions.

- Aldol Condensation: Reacts with ketones in the presence of a base to form chalcones and curcuminoid analogs. These derivatives have shown significant cytotoxicity against cancer

cell lines, such as human ovarian carcinoma cells.[1]

- Wittig Reaction: Can be used to synthesize derivatives of caffeic acid phenylethyl amide (CAPA) by reacting with appropriate phosphoranes.[1] These products are explored for their cytoprotective activities.
- Amine Condensation: Forms hydrazone derivatives upon reaction with phenylhydrazine compounds.[1] These products have demonstrated potent anti-inflammatory activity by inhibiting macrophage migration.[1]
- Oxidation: The aldehyde can be oxidized to a carboxylic acid, forming 3-fluoro-4-hydroxybenzoic acid. A common laboratory oxidant for this transformation is chromic anhydride in acetic acid.[5]

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group can be deprotonated to form a potent phenoxide nucleophile, enabling etherification and esterification.

- O-Alkylation (Ether Synthesis): This is a common and critical reaction for protecting the hydroxyl group or for building more complex molecules. The reaction proceeds by deprotonating the phenol with a base (e.g., K_2CO_3 , $NaOH$) followed by nucleophilic attack on an alkyl halide.

This protocol is adapted from established demethylation procedures, run in reverse for methylation. A related precursor, 3-fluoro-4-methoxybenzaldehyde, is often used to synthesize the title compound via demethylation.[6]

- Setup: To a solution of **3-fluoro-4-hydroxybenzaldehyde** (1.0 eq) in a polar aprotic solvent like DMF or acetone, add a mild base such as potassium carbonate (K_2CO_3 , 1.5 eq).
- Reagent Addition: Add an alkylating agent, such as methyl iodide (CH_3I , 1.2 eq), to the suspension.
- Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC.

- Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 3-fluoro-4-methoxybenzaldehyde.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring itself can undergo substitution, with the regiochemical outcome dictated by the existing functional groups.

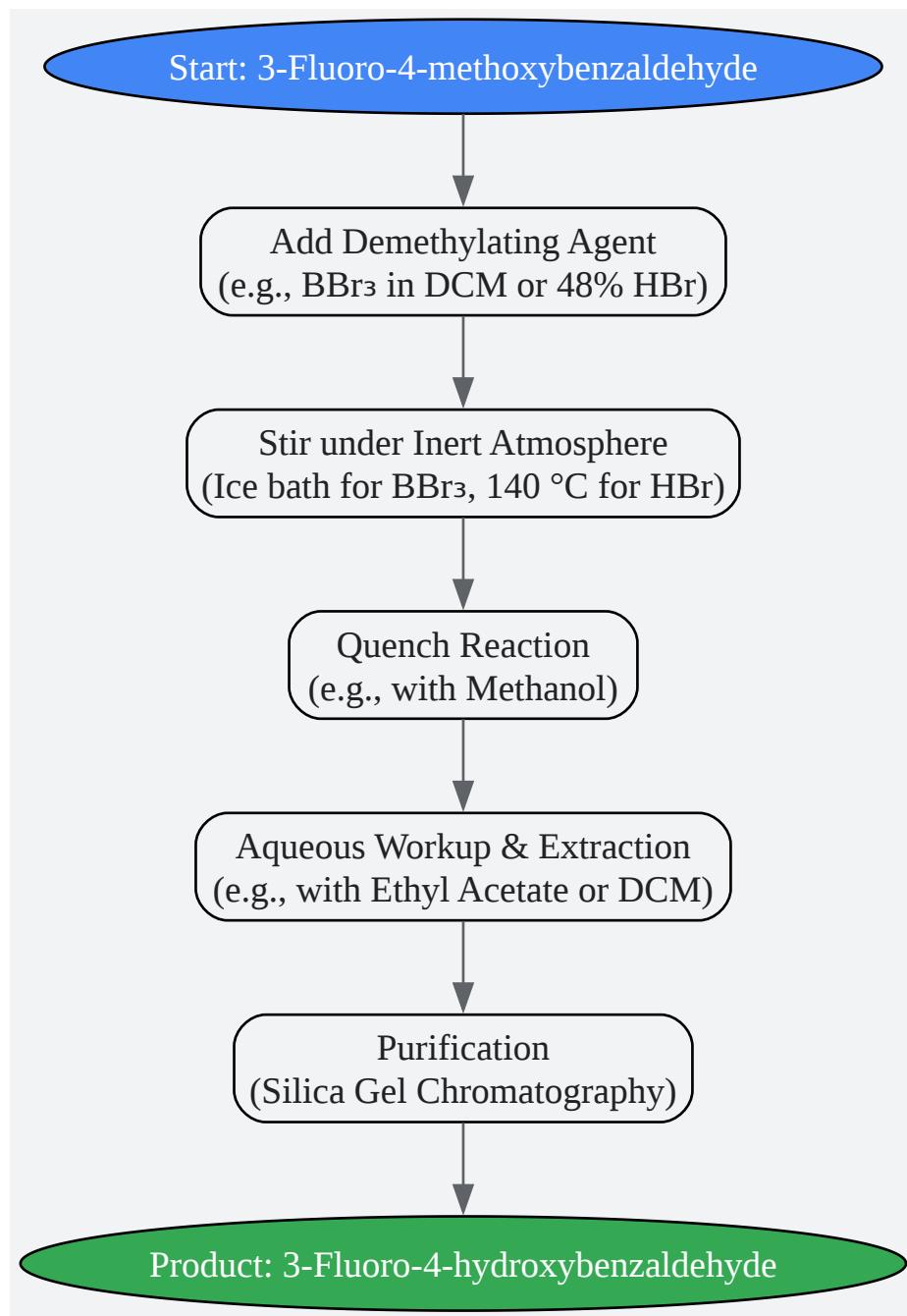
- Directing Effects: As established, the hydroxyl group is the most powerful activating director. Therefore, electrophilic attack will occur almost exclusively at the C5 position, which is ortho to the hydroxyl and meta to the aldehyde.
- Potential Reactions: Halogenation, nitration, and Friedel-Crafts reactions can be performed at this position, provided the reaction conditions are compatible with the sensitive aldehyde and phenol moieties. Milder conditions are generally required due to the ring's activated nature.

Synthesis of 3-Fluoro-4-hydroxybenzaldehyde

Several reliable methods exist for the laboratory-scale and industrial synthesis of this compound.

Demethylation of 3-Fluoro-4-methoxybenzaldehyde

This is a widely used and high-yielding method. The methoxy group is a common protecting group for phenols, and its cleavage provides direct access to the target molecule.



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Caption: Workflow for the synthesis of **3-fluoro-4-hydroxybenzaldehyde** via demethylation.

- Setup: Dissolve 3-fluoro-4-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen) and cool the mixture in an ice bath (0 °C).
- Reagent Addition: Slowly add a 1M solution of boron tribromide (BBr_3) in DCM (3.0 eq) dropwise.

- Reaction: Allow the reaction to stir for 24 hours, maintaining the ice bath conditions.
- Quenching: Carefully add excess anhydrous methanol to quench the reaction and decompose the boron complexes.
- Workup: Remove the solvent and volatile boron species by distillation under reduced pressure. Redissolve the residue in ethyl acetate, wash sequentially with water and brine, and dry over anhydrous sodium sulfate.
- Purification: Concentrate the organic phase and purify the crude solid by silica gel column chromatography (e.g., using a petroleum ether:ethyl ether gradient) to afford pure **3-fluoro-4-hydroxybenzaldehyde** with yields often exceeding 90%.[\[6\]](#)

Reimer-Tiemann Reaction

This classic formylation reaction introduces an aldehyde group onto a phenol. Starting from 2-fluorophenol, this method directly synthesizes the target molecule.

- Phenoxide Formation: 2-fluorophenol is dissolved in a concentrated aqueous solution of sodium hydroxide (NaOH) to form the sodium 2-fluorophenoxyde.[\[5\]](#)
- Carbene Generation & Attack: Chloroform (CHCl_3) is added dropwise to the heated solution (~60 °C). The NaOH reacts with chloroform to generate dichlorocarbene ($:\text{CCl}_2$), a highly reactive electrophile. The electron-rich phenoxide ring attacks the carbene.
- Hydrolysis & Workup: After several hours, the intermediate is hydrolyzed by acidifying the mixture (e.g., with H_2SO_4). The desired **3-fluoro-4-hydroxybenzaldehyde** product precipitates and can be isolated by filtration and recrystallization.[\[5\]](#)

Safety and Handling

As with all laboratory chemicals, proper safety precautions are essential.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[2\]](#)
- Precautionary Measures:

- Handle in a well-ventilated area or fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid breathing dust.
- Store in a cool, dry place under an inert atmosphere (e.g., nitrogen) and protect from light.

Conclusion

3-Fluoro-4-hydroxybenzaldehyde is a cornerstone building block whose value lies in the distinct and addressable reactivity of its three functional groups. The aldehyde provides a handle for condensation and nucleophilic addition reactions, the hydroxyl group allows for etherification and directs aromatic substitutions, and the fluorine atom modulates the electronic properties of the entire system. A thorough understanding of these characteristics, as detailed in this guide, enables chemists to harness its full synthetic potential in the development of novel pharmaceuticals and advanced materials.

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- To cite this document: BenchChem. [3-Fluoro-4-hydroxybenzaldehyde reactivity and functional groups]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b106929#3-fluoro-4-hydroxybenzaldehyde-reactivity-and-functional-groups>]

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